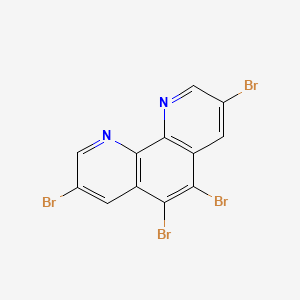

3,5,6,8-Tetrabromo-1,10-phenanthroline

Description

Significance of 1,10-Phenanthroline (B135089) in Coordination Chemistry and Materials Science

1,10-Phenanthroline, often abbreviated as 'phen', is a heterocyclic organic compound that has become a cornerstone ligand in coordination chemistry. wikipedia.org Its significance stems from several key structural and chemical properties. As a rigid, planar, and aromatic molecule, it acts as a strong bidentate chelating agent, coordinating to metal ions through its two nitrogen atoms. wisdomlib.orgrsc.orgresearchgate.net This chelation forms stable five-membered ring complexes with a vast range of transition metals. researchgate.net

The resulting metal complexes exhibit a diverse array of useful characteristics, making them integral to numerous scientific and technological fields. chim.it In materials science, phenanthroline-based complexes are investigated for their unique photophysical and photochemical properties, including applications as photosensitizers, in photocatalysis, and as luminescent components in sensors and metal-organic frameworks (MOFs). rsc.orgchemicalbook.com Their robust nature and tunable electronic properties have led to their use in the development of advanced materials with specific optical and electronic functions. chemicalbook.com Furthermore, these complexes are employed in analytical chemistry for metal ion detection and have shown potential in bioinorganic chemistry and drug development due to their interactions with biological molecules. wisdomlib.orgchim.itchemicalbook.com

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₈N₂ |

| Molecular Weight | 180.21 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 117°C (anhydrous) |

| Key Feature | Bidentate N,N-chelating ligand |

Rationale for Halogenation and Functionalization of Phenanthroline Core

The functionalization of the 1,10-phenanthroline core is a powerful strategy for modulating the properties of the resulting ligands and their metal complexes. Halogenation, the process of introducing halogen atoms (such as bromine or chlorine) onto the aromatic rings, is a particularly effective method for this purpose. libretexts.org This modification serves several critical functions in synthetic chemistry.

Firstly, the introduction of halogens alters the electronic properties of the phenanthroline ligand. The electron-withdrawing nature of halogens can influence the ligand's basicity and its interaction with metal centers, thereby tuning the redox and photophysical properties of the final complex. Secondly, halogen atoms provide reactive handles for further chemical transformations. Halogenated phenanthrolines are valuable precursors for a variety of cross-coupling reactions, which allow for the introduction of a wide range of other functional groups. researchgate.net This synthetic versatility is crucial for creating tailored ligands designed for specific applications, from catalysis to materials science. The presence of multiple halogen substituents, as seen in tetrabrominated derivatives, significantly enhances the reactivity and coordination capabilities compared to the parent molecule. smolecule.com

Overview of 3,5,6,8-Tetrabromo-1,10-phenanthroline as an Advanced Ligand Precursor

This compound is a key derivative where four hydrogen atoms on the phenanthroline backbone are replaced by bromine atoms. smolecule.com This extensive bromination makes it a highly valuable and versatile building block in synthetic chemistry, often referred to as an advanced ligand precursor. Its primary significance lies in the reactivity of the four carbon-bromine bonds, which serve as strategic points for subsequent functionalization.

This compound is a crucial intermediate for creating more complex, polyfunctional ligands. researchgate.netchemscene.com Through reactions such as nickel-catalyzed aminations or various cross-coupling reactions, the bromine atoms can be substituted with a diverse array of chemical moieties. This capability allows chemists to construct intricate molecular architectures with precisely controlled steric and electronic properties. Consequently, this compound is utilized in the synthesis of ligands for functional metal complexes, photocatalysts, and building blocks for covalent organic frameworks (COFs) and small molecule semiconductors. smolecule.comchemscene.comstrem.com Its role as a precursor is fundamental to accessing novel materials and catalysts with tailored functions. orgasynth.com

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₄Br₄N₂ |

| Molecular Weight | 495.79 g/mol |

| CAS Number | 66127-00-2 |

| Appearance | White powder |

| Primary Role | Ligand precursor for catalysis and materials synthesis |

Structure

3D Structure

Properties

IUPAC Name |

3,5,6,8-tetrabromo-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4N2/c13-5-1-7-9(15)10(16)8-2-6(14)4-18-12(8)11(7)17-3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPJVWLAFSQLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=C(C3=C2N=CC(=C3)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466007 | |

| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66127-00-2 | |

| Record name | 3,5,6,8-tetrabromo-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6,8-Tetrabromo-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5,6,8 Tetrabromo 1,10 Phenanthroline

Direct Bromination Approaches

Direct bromination stands as the most straightforward method for synthesizing brominated phenanthrolines. The challenge lies in controlling the degree and position of bromination on the aromatic core.

A significant advancement in the synthesis of highly brominated phenanthrolines, including the 3,5,6,8-tetrabromo derivative, is a novel, simple, and efficient one-step method. researchgate.net This procedure utilizes the bromination of 1,10-phenanthroline (B135089) monohydrate in the presence of specific catalysts and additives, allowing for the formation of compounds that were previously accessible only through complex and low-yielding multi-step Skraup syntheses. publish.csiro.auresearchgate.net This optimized approach is scalable and provides reasonable yields of 3,5,6,8-Tetrabromo-1,10-phenanthroline, making it more accessible for further research and application. researchgate.net

The choice of solvent and reaction temperature plays a critical role in the outcome of the direct bromination of 1,10-phenanthroline.

Nitrobenzene (B124822): The use of nitrobenzene as a high-boiling point solvent allows the reaction to be conducted at elevated temperatures, often around 130°C. smolecule.com These harsh conditions are necessary to overcome the low reactivity of the π-deficient phenanthroline ring towards electrophilic attack by bromine. publish.csiro.au

Thionyl Chloride (SOCl₂): Thionyl chloride has also been employed as a reaction medium for the bromination of 1,10-phenanthroline. cdnsciencepub.com It is considered a strong bromination catalyst. publish.csiro.auresearchgate.net However, its use can lead to low selectivity and yields of the desired products. cdnsciencepub.com

The following table summarizes the general conditions often employed in these solvent systems.

| Solvent System | Typical Temperature | Role | Reference |

| Nitrobenzene | ~130°C | High-boiling solvent enabling harsh reaction conditions | smolecule.com |

| Thionyl Chloride | Varies | Reagent and strong catalyst | publish.csiro.aucdnsciencepub.comresearchgate.net |

To improve the efficiency and selectivity of direct bromination, various catalytic strategies have been explored, with sulfur-based compounds emerging as particularly effective.

Research has identified sulfur dichloride (SCl₂) as a crucial and effective catalyst for the bromination of 1,10-phenanthroline. publish.csiro.auresearchgate.net SCl₂ functions as a medium-strength Lewis acid, which is believed to activate the phenanthroline ring towards electrophilic substitution. publish.csiro.au The application of SCl₂ as a catalyst represents a significant improvement, enabling the synthesis of highly brominated derivatives like 3,5,8-tribromo-1,10-phenanthroline (B12578022) and this compound, which are not readily accessible using other methods. publish.csiro.au

The efficacy of SCl₂ becomes apparent when compared to other sulfur-based catalysts. publish.csiro.auresearchgate.net

Sulfur Monochloride (S₂Cl₂): Considered a weak Lewis acid, S₂Cl₂ is less efficient for producing highly brominated phenanthrolines. publish.csiro.au Its use primarily yields mono- and di-brominated products. publish.csiro.aucdnsciencepub.com

Thionyl Chloride (SOCl₂): While a strong catalyst, SOCl₂ often results in poor selectivity. publish.csiro.aucdnsciencepub.com

SCl₂ provides a balance, being a more potent Lewis acid than S₂Cl₂ and thus more effective at promoting polybromination, while offering better control than SOCl₂. publish.csiro.au The synthesis of this compound is notably successful only in the presence of SCl₂. publish.csiro.au

The table below compares the catalytic activity of these sulfur compounds.

| Catalyst | Lewis Acid Strength | Efficacy for Tetrabromination | Reference |

| SCl₂ | Medium | High | publish.csiro.auresearchgate.net |

| S₂Cl₂ | Weak | Low (yields mainly mono/di-bromo products) | publish.csiro.au |

| SOCl₂ | Strong | Low selectivity | publish.csiro.auresearchgate.net |

The addition of pyridine (B92270) is a key component in the SCl₂-catalyzed bromination of 1,10-phenanthroline monohydrate. publish.csiro.auresearchgate.net Pyridine is thought to play a role in the reaction mechanism, potentially by forming intermediate complexes that facilitate the bromination process. publish.csiro.aucdnsciencepub.com The combination of SCl₂ and pyridine under reflux conditions has been shown to be particularly effective for producing a range of brominated phenanthrolines, including the target tetrabromo-substituted compound. publish.csiro.au

Catalytic Strategies in Bromination

Historical and Alternative Synthetic Routes (e.g., Skraup Synthesis Limitations)

The limitations of the Skraup synthesis for preparing compounds like this compound are significant and numerous:

Use of Hazardous Reagents: A major drawback of the Skraup synthesis is its reliance on toxic and carcinogenic reagents. For instance, the synthesis of some brominated phenanthrolines via this route involves the use of bromoacrolein diacetate and produces toxic arsenic waste. researchgate.net

Harsh Reaction Conditions: The reaction is typically carried out at high temperatures with strong acids, which can lead to the formation of undesired side products and decomposition of the starting materials and intermediates. researchgate.net

Due to these significant drawbacks, the Skraup synthesis is now largely considered an outdated and impractical method for the preparation of highly brominated phenanthrolines like the 3,5,6,8-tetrabromo derivative. Modern synthetic chemistry has shifted towards more direct and efficient methods.

Alternative approaches have focused on the direct bromination of 1,10-phenanthroline. This method avoids the cumbersome multi-step nature of the Skraup synthesis. Early attempts at direct bromination, however, were often non-selective and required harsh conditions due to the π-deficient nature of the 1,10-phenanthroline ring system, which is deactivated towards electrophilic substitution. researchgate.net The development of effective catalysts has been crucial in overcoming these challenges and enabling the selective and high-yielding synthesis of polybrominated phenanthrolines.

Synthetic Challenges and Yield Optimization for Highly Brominated Phenanthrolines

The synthesis of this compound via direct bromination of 1,10-phenanthroline presents several challenges, primarily centered around controlling the degree of bromination and achieving high yields of the desired tetrasubstituted product. The electron-withdrawing nature of the nitrogen atoms in the 1,10-phenanthroline ring deactivates it towards electrophilic aromatic substitution, making the introduction of multiple bromine atoms difficult. researchgate.net

As bromine atoms are sequentially added to the phenanthroline core, their electron-withdrawing inductive effect further deactivates the ring, making each subsequent bromination more challenging than the last. This escalating deactivation means that forcing conditions are often required to achieve higher degrees of bromination, which can lead to a mixture of products with varying numbers of bromine substituents.

A significant challenge in the synthesis of highly brominated phenanthrolines is the separation of the resulting mixture of isomers and congeners. Products such as di-, tri-, and tetrabrominated phenanthrolines can be difficult to separate due to their similar physical properties. This necessitates careful chromatographic purification, which can be a bottleneck in obtaining the pure desired product. researchgate.net

Yield optimization has been a key focus of research in this area. The choice of catalyst and reaction conditions plays a pivotal role in overcoming the inherent challenges of polybromination. Various Lewis acid catalysts have been investigated to facilitate the electrophilic bromination of 1,10-phenanthroline. A comparative study has shown that the strength of the Lewis acid catalyst is crucial in determining the product distribution.

For instance, catalysts such as sulfur chloride (S₂Cl₂) and thionyl chloride (SOCl₂) have been employed, but sulfur dichloride (SCl₂) has emerged as a particularly effective catalyst for the synthesis of this compound. researchgate.net The use of sulfur dichloride in combination with pyridine in a suitable solvent like 1-chlorobutane (B31608) under reflux has been shown to produce the desired tetrabrominated product in reasonable yields. researchgate.net

The following interactive data table summarizes the results of a comparative study on the bromination of 1,10-phenanthroline monohydrate using different catalysts, highlighting the impact on the yield of this compound.

| Catalyst | Pyridine (equivalents) | Bromine (equivalents) | Reaction Time (h) | 3,8-dibromo-1,10-phenanthroline (B9566) Yield (%) | 3,5,8-tribromo-1,10-phenanthroline Yield (%) | This compound Yield (%) |

| SCl₂ | 40 | 70 | 12 | 3 | 2 | 1 |

| SCl₂ | 74 | 73 | 12 | 2 | 14 | 40 |

| S₂Cl₂ | 74 | 73 | 12 | 3 | 13 | 6 |

Data sourced from a study by Výprachtický et al. researchgate.net

This data clearly demonstrates that sulfur dichloride is a more effective catalyst than sulfur chloride for achieving a high degree of bromination, leading to a significantly higher yield of this compound. The optimization of the stoichiometry of the catalyst, bromine, and pyridine, along with the reaction time and temperature, is critical for maximizing the yield of the desired highly brominated product and minimizing the formation of less substituted byproducts.

Electronic and Coordination Properties of 3,5,6,8 Tetrabromo 1,10 Phenanthroline

Ligand Electronic Perturbations Induced by Tetrabromo-Substitution

The substitution of hydrogen atoms with bromine at the 3, 5, 6, and 8 positions of the 1,10-phenanthroline (B135089) core induces significant electronic perturbations that redefine its properties as a ligand.

The primary consequence of the strong inductive effects is a marked decrease in the electron density across the entire phenanthroline core. This reduction has two major impacts on its properties as a ligand. Firstly, the decreased electron density on the nitrogen heteroatoms lowers their basicity, making them weaker sigma-donors compared to the unsubstituted 1,10-phenanthroline.

Secondly, the withdrawal of electron density from the aromatic π-system lowers the energy of the ligand's π* orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org This enhances the π-acceptor (or π-acid) character of the ligand, making it more capable of accepting electron density from metal d-orbitals through back-bonding. This modification of the ligand's frontier orbitals is critical in determining the nature and stability of the resulting metal-ligand bonds. researchgate.netsemanticscholar.org

Coordination Behavior with Transition Metals

3,5,6,8-Tetrabromo-1,10-phenanthroline retains the fundamental chelating ability of its parent compound, forming stable complexes with a variety of transition metals. smolecule.com However, its modified electronic profile influences the mechanism of coordination and the properties of the final complex.

Like its parent molecule, this compound acts as a bidentate, N,N'-chelating ligand, binding to a metal center through the lone pairs of its two nitrogen atoms to form a stable five-membered ring. wikipedia.org The rigid, planar structure of the phenanthroline backbone is conducive to this coordination mode.

The electronic modifications induced by the bromine atoms have a complex influence on the ligand field. A ligand's ability to split the d-orbitals of a metal ion (the ligand field splitting energy, Δo in an octahedral complex) depends on both its σ-donor and π-acceptor capabilities. wikipedia.org

σ-Donation: The reduced basicity of the nitrogen atoms weakens the ligand's σ-donor strength, which would tend to decrease the ligand field splitting.

π-Acceptance: The enhanced π-acceptor character allows for more effective metal-to-ligand back-bonding. This interaction strengthens the metal-ligand bond and tends to increase the ligand field splitting. wikipedia.org

The net effect on the ligand field is a balance of these opposing factors and can be system-dependent. For instance, studies on ruthenium complexes with 4,7-dichloro-1,10-phenanthroline (B1630597) have shown a red shift in the metal-to-ligand charge transfer (MLCT) absorption bands, suggesting a smaller energy gap, while complexes with the highly electron-deficient 1,10-phenanthroline-5,6-dione (B1662461) ligand exhibit a blue shift. researchgate.netresearchgate.net

While specific structural reports on complexes of this compound are not abundant, its coordination behavior is expected to parallel that of the extensively studied 1,10-phenanthroline. It is anticipated to form stable complexes with a wide range of transition metals, adopting geometries typical for phenanthroline complexes.

Ruthenium: Ruthenium(II) readily forms tris-chelate octahedral complexes of the type [Ru(phen)₃]²⁺. rsc.orgnih.govnih.gov It is expected that this compound would form analogous [Ru(tb-phen)₃]²⁺ complexes.

Copper: Copper(II) forms complexes with varying coordination numbers and geometries, including five-coordinate distorted trigonal bipyramidal structures like [Cu(phen)₂(NO₃)]⁺ and six-coordinate species. researchgate.netnih.gov Copper(I) typically forms four-coordinate, pseudo-tetrahedral [Cu(phen)₂]⁺ complexes. wikipedia.org

Nickel: Nickel(II) commonly forms pale-colored, six-coordinate octahedral complexes such as [Ni(phen)₃]²⁺ or [Ni(phen)₂(H₂O)₂]²⁺. jocpr.commdpi.com

Zinc: As a d¹⁰ metal ion, Zinc(II) does not have ligand field stabilization energy but forms stable complexes. It typically adopts a six-coordinate, distorted octahedral geometry in complexes like [Zn(phen)₃]²⁺.

Cadmium: Cadmium(II), another d¹⁰ ion, forms complexes that are often six- or seven-coordinate. Examples include the distorted octahedral [Cd(phen)₂(H₂O)₂]²⁺ and the dodecahedral [Cd(phen)₂(NO₃)₂]. nih.govchemsociety.org.ng

| Metal Ion | Example Complex Formula | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Ruthenium(II) | [Ru(phen)₃]²⁺ | 6 | Octahedral | rsc.org |

| Copper(II) | [Cu(phen)₂(NO₃)]⁺ | 5 | Distorted Trigonal Bipyramidal | researchgate.net |

| Nickel(II) | [Ni(phen)₃]²⁺ | 6 | Distorted Octahedral | jocpr.com |

| Zinc(II) | [Zn(phen)₃]²⁺ | 6 | Distorted Octahedral | |

| Cadmium(II) | [Cd(phen)₂(NO₃)₂] | 8 | Distorted Dodecahedral | nih.gov |

The potent electron-withdrawing nature of the tetrabromo-substituted ligand directly impacts the electronic state of the coordinated metal center. By pulling electron density from the metal, the ligand diminishes the electron density on the metal ion itself. This makes the metal center more electropositive and, consequently, more difficult to oxidize.

This effect is clearly observable in the oxidation potentials of the metal complexes. Electrochemical studies, such as cyclic voltammetry, consistently show that complexes with electron-withdrawing substituents on the phenanthroline ligands exhibit higher (more positive) oxidation potentials compared to their unsubstituted counterparts. For example, the Ru²⁺/³⁺ potential in ruthenium complexes with chloro-substituted phenanthrolines is shifted to more positive values relative to [Ru(phen)₃]²⁺. researchgate.net This trend indicates that the stabilization of the lower oxidation state (Ru²⁺) is decreased, making oxidation a more energy-intensive process. This principle allows for the systematic tuning of a complex's redox properties for applications in areas like photocatalysis and electrochemistry. researchgate.netelectrochemsci.org

| Complex | Redox Couple | Potential (V vs. SCE) | Reference |

|---|---|---|---|

| [Fe(phen)₃]²⁺ | Fe(II)/Fe(III) | +1.06 V | wikipedia.org |

| [Co(phen)₃]²⁺ | Co(II)/Co(III) | +0.33 V | utexas.edu |

| [Ru(bpy)₃]²⁺ | Ru(II)/Ru(III) | +1.26 V | researchgate.net |

| [Ru(4,7-Cl₂-phen)₃]²⁺ | Ru(II)/Ru(III) | +1.31 V | researchgate.net |

Reactivity Modulations for Further Derivatization

The presence of four bromine atoms on the 1,10-phenanthroline core in this compound (Br4phen) significantly modulates its electronic properties and reactivity, making it a valuable precursor for the synthesis of more complex, functionalized ligands. The electron-withdrawing nature of the bromine atoms lowers the electron density of the aromatic system, which has a notable impact on its chemical behavior. core.ac.uk This altered reactivity opens pathways for derivatization that are not readily accessible with the unsubstituted phenanthroline parent molecule.

Susceptibility to Nucleophilic Aromatic Substitution

The reduced electron density of the phenanthroline ring system in this compound enhances its susceptibility to nucleophilic aromatic substitution (SNAr). core.ac.uk This is a well-established characteristic of bromophenanthroline compounds when coordinated to a metal center. The coordination to a metal, such as ruthenium, further withdraws electron density from the ligand, making the carbon atoms attached to the bromine atoms more electrophilic and thus more prone to attack by nucleophiles. core.ac.uk

A key example of this reactivity is the reaction of a ruthenium complex of Br4phen, specifically [(tbbpy)2Ru(Br4phen)]2+ (where tbbpy is 4,4'-di-tert-butyl-2,2'-bipyridine), with sodium methoxide (B1231860) (NaOMe). core.ac.uk This reaction demonstrates a regioselective substitution, where the methoxy (B1213986) groups replace the bromine atoms at specific positions, highlighting the compound's utility as a synthon for creating precisely substituted phenanthroline ligands. core.ac.uk

Regioselective Functionalization Strategies on Metal Complexes

A significant advantage of using this compound in coordination chemistry is the ability to achieve regioselective functionalization on its metal complexes. This allows for the precise and controlled introduction of different functional groups onto the phenanthroline ligand. core.ac.uk

Research on the [(tbbpy)2Ru(Br4phen)]2+ complex has shown that nucleophilic substitution with sodium methoxide occurs selectively at the 3 and 8 positions. core.ac.uk This regioselectivity results in the formation of a 5,6-dibromo-3,8-dimethoxyphenanthroline ruthenium complex. core.ac.uk This specific substitution pattern is confirmed by structural analysis and suggests that the 3,8-positions are more activated towards nucleophilic attack than the 5,6-positions in this coordinated system. core.ac.uk

This regioselective derivatization is particularly valuable because it renders the previously less accessible 5,6 positions available for subsequent, different chemical modifications. core.ac.uk The introduction of methoxy groups at the 3,8-positions increases the electron density of the ligand, which in turn influences the photophysical and electrochemical properties of the resulting metal complex. core.ac.uk For instance, the absorption and emission wavelengths of the tetrabromo-substituted complex are redshifted compared to the parent complex without the bromine atoms, an effect attributed to the lowered electron density. core.ac.uk

The table below summarizes the photophysical properties of the ruthenium complexes involved in this regioselective substitution.

Table 1: Photophysical Data of Ruthenium Complexes

| Compound | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| [(tbbpy)2Ru(Br4phen)]2+ | 465 | 628 |

Data sourced from a study on the regioselective functionalization of tetrabromo phenanthroline ruthenium complexes. core.ac.uk

This strategic, stepwise functionalization allows for the construction of highly integrated molecular units where different functionalities can be selectively attached to a single ligand, paving the way for the development of advanced materials for molecular electronics and sensing. core.ac.uk

Advanced Characterization Techniques and Spectroscopic Analysis of 3,5,6,8 Tetrabromo 1,10 Phenanthroline and Its Complexes

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and inorganic compounds. For 3,5,6,8-tetrabromo-1,10-phenanthroline, NMR provides a wealth of information regarding its intricate structure and the changes that occur upon complexation.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for determining the molecular structure of phenanthroline derivatives. The number of signals, their chemical shifts (δ), multiplicity (splitting pattern), and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom in the molecule.

Due to the limited availability of published NMR data for this compound, the spectra of a related compound, 5,6-dibromo-1,10-phenanthroline (B1631560), can be examined to illustrate the principles of spectral assignment for brominated phenanthrolines. For 5,6-dibromo-1,10-phenanthroline in deuterated chloroform (B151607) (CDCl₃), the following ¹H and ¹³C NMR chemical shifts have been reported. rsc.org

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 5,6-Dibromo-1,10-phenanthroline in CDCl₃ rsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2,9 | 9.23 (d, J = 4.4 Hz) | 151.08 |

| 3,8 | 8.79 (dd, J = 8.4, 1.5 Hz) | 137.21 |

| 4,7 | 7.74 (dd, J = 8.4, 4.3 Hz) | 125.20 |

| 5,6 | - | 124.45 |

| 4a,6a | - | 128.63 |

| 10a,10b | - | 145.71 |

Note: The assignments are based on the analysis of 1D and 2D NMR spectra.

In the case of this compound, the ¹H NMR spectrum is expected to be simpler due to the higher degree of substitution, showing fewer signals in the aromatic region. The bromine atoms, being electron-withdrawing, would influence the chemical shifts of the remaining protons, generally causing a downfield shift.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. nih.gov

HSQC correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This allows for the direct mapping of a proton signal to its corresponding carbon signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu This technique is crucial for piecing together the carbon skeleton and identifying quaternary carbons (carbons with no attached protons) by observing their long-range couplings to nearby protons.

For substituted phenanthrolines, an HMBC experiment would show correlations from the aromatic protons to various carbon atoms within the same and adjacent rings, confirming the connectivity and substitution pattern. nih.gov For instance, a proton at position 2 would show correlations to carbons at positions 3, 4, and 10b, aiding in the definitive assignment of these atoms.

The chemical shifts of the protons and carbons in this compound are highly sensitive to its chemical environment. This sensitivity is particularly pronounced upon coordination to a metal ion and when the solvent is changed.

Coordination Effects: Upon complexation with a metal ion, the lone pair of electrons on the nitrogen atoms of the phenanthroline ligand are donated to the metal center. This donation of electron density results in a deshielding of the protons and carbons of the phenanthroline ring system. researchgate.net Consequently, the NMR signals for the ligand are typically shifted downfield (to higher ppm values) in the metal complex compared to the free ligand. The magnitude of this downfield shift can provide information about the strength of the metal-ligand bond.

Solvent Effects: The choice of solvent can also significantly influence the chemical shifts in the NMR spectrum. Polar solvents can interact with the solute, leading to changes in the electron distribution and, therefore, the shielding of the nuclei. For instance, the chemical shifts of 1,10-phenanthroline (B135089) protons are known to be affected by the solvent environment. researchgate.net These solvent-induced shifts can be exploited to resolve overlapping signals in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of coordination complexes and other large molecules that are prone to fragmentation under harsher ionization methods. uvic.ca For this compound, ESI-MS can be used to:

Confirm the Molecular Weight: The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), allowing for the accurate determination of its molecular weight. The molecular weight of C₁₂H₄Br₄N₂ is approximately 495.79 g/mol . sigmaaldrich.com The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in a distinctive cluster of peaks for the molecular ion, providing definitive evidence for the presence of four bromine atoms. smolecule.com

Analyze Metal Complexes: ESI-MS is invaluable for characterizing metal complexes of this compound. It allows for the observation of the intact complex ion in the gas phase, confirming the stoichiometry of the complex (i.e., the metal-to-ligand ratio).

While ESI is a soft ionization technique, fragmentation can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to gain structural information. The way a molecule breaks apart can provide clues about its structure and the strength of its chemical bonds.

In the context of complexation studies, the fragmentation patterns observed in the mass spectrum can be diagnostic. For a metal complex of this compound, common fragmentation pathways could include:

Loss of Ligands: The complex may fragment by losing one or more of the this compound ligands.

Fragmentation of the Ligand: The phenanthroline ligand itself may fragment, for example, by the loss of bromine atoms or other small neutral molecules. The fragmentation of aromatic compounds often results in stable fragment ions. libretexts.org

By carefully analyzing these fragmentation patterns, researchers can gain a deeper understanding of the structure and stability of the coordination complexes formed by this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a cornerstone technique for the unambiguous determination of molecular structures in the solid state. For metal complexes, it provides precise information on the coordination geometry of the metal center, the conformation of the ligands, and the exact bond lengths and angles within the complex.

Confirmation of Molecular Conformation and Coordination Geometry

Bond Length and Angle Analysis in Metal Complexes

A detailed analysis of bond lengths and angles within a metal complex, as determined by X-ray crystallography, is crucial for understanding the nature and strength of the coordination bonds. This includes the metal-nitrogen bond lengths, as well as any alterations in the bond lengths and angles of the this compound ligand itself upon coordination. Such data provides insights into the electronic effects of the four bromine substituents on the ligand's coordination properties. At present, specific bond length and angle data from crystallographic studies of this compound metal complexes are not available in the reviewed scientific literature.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV/Vis absorption and photoluminescence, provides valuable information about the electronic transitions within a molecule and its complexes. These techniques are fundamental for characterizing the chromophoric nature of compounds and their potential applications in areas such as sensing and optoelectronics.

UV/Vis Absorption Spectroscopy: Chromophore Characteristics and Redshift Phenomena

The UV/Vis absorption spectrum of 1,10-phenanthroline and its derivatives is characterized by intense π-π* transitions. The introduction of substituents onto the phenanthroline ring system can significantly influence the energy of these transitions, leading to shifts in the absorption maxima. The four electron-withdrawing bromine atoms in this compound are expected to modulate the electronic structure of the chromophore. However, detailed studies reporting the specific absorption maxima (λmax) and molar extinction coefficients (ε) for this compound and its complexes, as well as a systematic analysis of redshift phenomena upon complexation, are not extensively documented.

Photoluminescence Spectroscopy: Emission Properties and Substituent Effects

Many metal complexes of 1,10-phenanthroline derivatives exhibit interesting photoluminescent properties, which can be tuned by modifying the ligand structure. The heavy bromine atoms in this compound could potentially influence the emission properties of its metal complexes through the heavy-atom effect, which can enhance spin-orbit coupling and promote phosphorescence. A thorough investigation of the emission spectra, quantum yields, and excited-state lifetimes would be necessary to understand these effects. Currently, there is a lack of specific photoluminescence data for this compound and its complexes in the available literature.

Electrochemical Characterization

Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox properties of molecules. For metal complexes of ligands like this compound, these studies can reveal information about the oxidation and reduction potentials of both the metal center and the ligand. The electron-withdrawing nature of the bromine substituents is anticipated to affect the redox potentials of the resulting complexes. However, a review of the scientific literature did not yield any specific studies on the electrochemical characterization of this compound or its metal complexes.

Cyclic Voltammetry for Redox Potentials and Electron-Accepting Behavior

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of chemical species. In the context of this compound, this method provides valuable insights into its electron-accepting capabilities, which are significantly influenced by the presence of the four electron-withdrawing bromine atoms on the phenanthroline framework.

The introduction of halogens, such as bromine, to the 1,10-phenanthroline scaffold is known to make the ligand easier to reduce. This is due to the inductive effect of the bromine atoms, which lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, this compound is expected to exhibit a less negative reduction potential compared to the parent 1,10-phenanthroline. This enhanced electron-accepting nature makes it a valuable ligand in the construction of metal complexes with tunable redox properties.

To illustrate the effect of substituents on the redox potentials of phenanthroline ligands, the following table presents data for a series of related compounds. It is anticipated that this compound would follow a similar trend, exhibiting a reduction potential that is less negative than that of the unsubstituted 1,10-phenanthroline.

Table 1: Reduction Potentials of Substituted 1,10-Phenanthroline Ligands (Illustrative Data)

| Compound | Substituent(s) | Reduction Potential (V vs. SCE) |

|---|---|---|

| 1,10-Phenanthroline | None | -2.20 |

| 5-Nitro-1,10-phenanthroline | 5-NO₂ | -1.35 |

| 4,7-Dichloro-1,10-phenanthroline (B1630597) | 4,7-Cl₂ | -1.90 |

| 3,8-Dibromo-1,10-phenanthroline (B9566) | 3,8-Br₂ | Data not available |

| This compound | 3,5,6,8-Br₄ | Predicted to be less negative than -2.20 V |

Note: The data presented for substituted phenanthrolines are for illustrative purposes to demonstrate the effect of electron-withdrawing groups. The exact reduction potential for this compound requires experimental determination.

The electron-accepting behavior of this compound is pivotal in the context of its metal complexes. In complexes with transition metals, the ligand can accept electron density from the metal center, a phenomenon known as π-backbonding. The low-lying LUMO of the tetrabrominated ligand enhances this interaction, stabilizing the complex and influencing its photophysical and photochemical properties.

Correlation of Electrochemical Data with Molecular Orbital Energies

A fundamental relationship exists between the electrochemical properties of a molecule and its electronic structure, specifically the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1,10-phenanthroline and its derivatives, a linear correlation has been established between their reduction potentials and their calculated LUMO energies.

The reduction of the phenanthroline ligand involves the addition of an electron to its LUMO. Therefore, a lower LUMO energy facilitates the reduction process, resulting in a less negative reduction potential. The strong electron-withdrawing effect of the four bromine atoms in this compound is expected to significantly lower its LUMO energy compared to the unsubstituted phenanthroline.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to determine the molecular orbital energies. By plotting the experimentally determined reduction potentials against the calculated LUMO energies for a series of substituted phenanthrolines, a linear relationship can be observed. This correlation allows for the prediction of the redox behavior of new phenanthroline derivatives based on computational models.

Table 2: Correlation between Reduction Potential and LUMO Energy for Substituted Phenanthrolines (Illustrative Data)

| Compound | Reduction Potential (V vs. SCE) | Calculated LUMO Energy (eV) |

|---|---|---|

| 1,10-Phenanthroline | -2.20 | -0.80 |

| 5-Nitro-1,10-phenanthroline | -1.35 | -2.50 |

| 4,7-Dichloro-1,10-phenanthroline | -1.90 | -1.50 |

| This compound | Predicted to be less negative | Predicted to be significantly lower than -0.80 eV |

Note: The data presented is illustrative. The exact LUMO energy and its correlation with the experimental reduction potential for this compound require specific experimental and computational studies.

This correlation is not only of academic interest but also has practical implications in the design of functional molecules. For instance, in the development of photosensitizers for solar cells or photoredox catalysts, the ability to fine-tune the LUMO energy of the ligand allows for the optimization of the electronic properties of the resulting metal complexes.

Raman and Resonance Raman Spectroscopy

Vibrational spectroscopy techniques, such as Raman and Resonance Raman spectroscopy, provide detailed information about the molecular structure and bonding within this compound and its complexes.

Raman spectroscopy is based on the inelastic scattering of monochromatic light. The resulting spectrum reveals the vibrational modes of the molecule, which are sensitive to the molecular geometry, bond strengths, and substituent effects. For 1,10-phenanthroline and its derivatives, the Raman spectra are characterized by a series of sharp bands corresponding to the stretching and bending vibrations of the aromatic rings. The introduction of four heavy bromine atoms in this compound is expected to cause notable shifts in the vibrational frequencies compared to the parent compound. In particular, the C-Br stretching modes will appear at low frequencies, and the vibrations of the phenanthroline skeleton will be perturbed by the mass and electronic effects of the bromine substituents.

Resonance Raman spectroscopy is a powerful variant of Raman spectroscopy where the wavelength of the excitation laser is tuned to coincide with an electronic absorption band of the molecule. This results in a selective enhancement of the vibrational modes that are coupled to the electronic transition. For metal complexes of this compound, which often exhibit intense metal-to-ligand charge-transfer (MLCT) bands in the visible region, resonance Raman spectroscopy can be used to selectively probe the vibrations of the ligand that are involved in this charge transfer process.

By exciting into the MLCT band, the Raman signals of the this compound ligand are significantly enhanced, providing detailed information about its structure in the excited state. This technique is particularly useful for studying the nature of the acceptor orbital in the MLCT transition and for understanding the changes in bond lengths and geometry that occur upon electronic excitation.

Table 3: Characteristic Raman Bands for 1,10-Phenanthroline and Expected Regions for this compound (Illustrative Data)

| Vibrational Mode | 1,10-Phenanthroline (cm⁻¹) | Expected Region for this compound (cm⁻¹) |

|---|---|---|

| Ring Stretching | 1600 - 1400 | Similar region with shifts due to substituent effects |

| C-H in-plane bending | 1400 - 1000 | Similar region with shifts and potential new bands |

| Ring Breathing | ~1350 | Shifted due to increased mass and electronic effects |

| C-H out-of-plane bending | 900 - 700 | Shifted and potentially coupled with C-Br modes |

| C-Br Stretching | Not applicable | Low frequency region (< 600 cm⁻¹) |

Note: The presented band positions for 1,10-phenanthroline are approximate. The expected regions for the tetrabromo derivative are based on general trends and require experimental verification.

Applications in Advanced Chemical and Material Science Research

Ligand Design for Catalytic Systems

The unique electronic and steric characteristics of 3,5,6,8-tetrabromo-1,10-phenanthroline make it a compelling ligand for the development of sophisticated catalytic systems. Its ability to form stable complexes with a variety of transition metals is central to its application in this field.

Development of Metalloligands for Organic Transformations

As a ligand, this compound plays a crucial role in the performance of metal-catalyzed organic reactions. The four bromine substituents enhance its reactivity and coordination capabilities compared to unsubstituted phenanthroline. smolecule.com This makes it particularly useful in synthetic chemistry. smolecule.com

One specific application is its use in nickel-catalyzed amination reactions of aryl and heteroaryl chlorides. chemicalbook.com The ligand's structure and electronic properties influence the catalytic cycle, affecting reaction efficiency and substrate scope. The coordination of this ligand to the metal center modulates its reactivity, facilitating key steps in the catalytic process.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₄Br₄N₂ | glpbio.com |

| Molecular Weight | 495.79 g/mol | glpbio.com |

| Melting Point | 356°C (lit.) | chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 523.2 ± 45.0 °C | chemicalbook.com |

| Density (Predicted) | 2.373 ± 0.06 g/cm³ | chemicalbook.com |

| Form | Solid, Powder | chemicalbook.com |

Photocatalytic Hydrogen Production Systems

Phenanthroline-based ligands are integral to the design of photosensitizers, particularly in ruthenium complexes used for photocatalytic hydrogen evolution. rsc.orgresearchgate.netdigitellinc.com These complexes are known for their ability to absorb visible light and initiate the electron transfer processes necessary for reducing protons to hydrogen gas. rsc.org While research has extensively covered various phenanthroline derivatives, the specific use of this compound is noted as a ligand for photocatalyst synthesis. strem.com

Functional Materials Development

The distinct structural and electronic features of this compound position it as a versatile building block for a new generation of functional materials. chemscene.com

Building Blocks for Supramolecular Architectures

The rigid and planar aromatic structure of this compound makes it an excellent candidate for constructing supramolecular assemblies. smolecule.com Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces. The defined geometry and potential for π-π stacking and halogen bonding offered by this molecule allow for the programmed self-assembly of ordered, high-level structures. nih.gov These organized architectures can lead to materials with novel and specific functions.

Integration into Organic Optoelectronic Devices (e.g., OLEDs, Organic Solar Cells)

There is significant research interest in using brominated phenanthroline derivatives in organic optoelectronic devices. smolecule.com The presence of aromatic rings and bromine atoms in this compound can impart desirable electronic properties. smolecule.com The inclusion of heavy atoms like bromine can influence the electronic structure and charge transport properties of organic materials. fluxim.comnih.gov This makes the compound a potential component in the charge transport or emissive layers of organic light-emitting diodes (OLEDs) or as a component in the active layer of organic solar cells. medchemexpress.com Its role as a building block for small molecule semiconductors further underscores its potential in this area. chemscene.com

Design of Luminescent Materials

Metal complexes containing phenanthroline ligands are well-known for their luminescent properties. rsc.orgsoton.ac.uk The emission characteristics of these complexes, such as color and quantum yield, can be systematically tuned by modifying the phenanthroline ligand. rsc.org For instance, ruthenium(II) tris-1,10-phenanthroline complexes exhibit luminescence that is highly dependent on the substituents on the phenanthroline rings. rsc.org

Similarly, terbium(III) metal-organic frameworks incorporating substituted phenanthroline ligands have shown high luminescence quantum yields and have been explored as sensors for nitroaromatic molecules through emission quenching. mdpi.com The heavy bromine atoms in this compound can influence the photophysical properties of its metal complexes, potentially enhancing spin-orbit coupling. This effect is crucial in promoting phosphorescence, which is a key characteristic for applications in areas like OLEDs and chemical sensing.

| Application Area | Specific Use | Key Properties Utilized |

|---|---|---|

| Catalytic Systems | Ligand for Ni-catalyzed amination | Enhanced reactivity and coordination due to bromine atoms smolecule.comchemicalbook.com |

| Catalytic Systems | Component in photocatalysts for H₂ production | Structural rigidity, ability to tune electronic properties of metal complexes rsc.orgstrem.com |

| Functional Materials | Building block for supramolecular structures | Rigid, planar aromatic structure smolecule.com |

| Functional Materials | Component in organic optoelectronics (OLEDs, solar cells) | Electronic properties influenced by aromaticity and bromine atoms smolecule.comchemscene.com |

| Functional Materials | Precursor for luminescent materials | Ability to form luminescent metal complexes, potential for enhanced phosphorescence rsc.orgmdpi.com |

Role in Analytical Methodologies

The robust chemical nature and specific coordination capabilities of this compound have led to its application in various analytical techniques, particularly in the separation and identification of metal ions and their isomers.

The separation of chemically similar metal ions, such as trivalent actinides and lanthanides, is a formidable challenge in analytical and coordination chemistry. researchgate.netrsc.org Phenanthroline-based ligands have emerged as promising candidates for this purpose due to their strong chelating ability with these metal ions. researchgate.netmdpi.com The introduction of functional groups onto the phenanthroline skeleton can significantly enhance their selectivity.

Research has demonstrated that phenanthroline derivatives are effective in the solvent extraction of metal ions. tandfonline.comrsc.org For instance, a phenanthroline-derived bis-triazine (B1207110) ligand has shown remarkably high efficiency and selectivity in separating Americium(III) and Curium(III) from lanthanides. researchgate.net Theoretical studies have further elucidated that the introduction of bromine atoms to the phenanthroline ring can modify the electronic environment of the coordinating nitrogen atoms, leading to improved Am/Eu selectivity. nih.gov This is attributed to the electron-withdrawing nature of bromine, which alters the coordination ability of the ligand. nih.gov While direct studies on this compound for this specific application are not extensively detailed, the principles established with other brominated phenanthroline derivatives suggest its potential as a highly effective chelating agent for the separation and purification of metal ions.

Table 1: Separation Factors for Am(III)/Eu(III) using Functionalized Phenanthroline Ligands

| Ligand Type | Separation Factor (SF Am/Eu) | Reference |

| Phenanthroline-derived bis-triazine | 68 to 400 | researchgate.net |

| Triazole-functionalized 1,10-phenanthroline (B135089) | > 200 | tandfonline.com |

| Hydrophilic Phenanthroline-Dicarboxamide | up to 325 | acs.org |

This table presents data for various functionalized phenanthroline ligands to illustrate the effectiveness of this class of compounds in actinide-lanthanide separation.

Mass spectrometry is a powerful tool for the characterization of metal complexes. nih.govresearchgate.net The ability to differentiate between isomers of metal complexes is crucial for understanding their chemical behavior and potential applications. While direct application of this compound in this specific area is not widely reported, studies on mixed-ligand iron(II) complexes containing 1,10-phenanthroline and its derivatives provide insight into the possibilities. nih.govresearchgate.net

Electrospray ionization mass spectrometry (ESI-MS) can be used to analyze the composition and structure of these complexes in solution. nih.gov The fragmentation patterns observed in MS/MS experiments can provide valuable information for distinguishing between different isomeric forms. uvic.ca The "tunable" aspect of metal complexation with ligands like this compound arises from the ability to modify the ligand structure, which in turn influences the stability and fragmentation of the resulting metal complexes. This can potentially be exploited for the differentiation of isomers in mass spectrometry. The steric and electronic effects of the four bromine atoms in this compound would likely lead to unique mass spectra for its metal complexes, aiding in the identification of different isomeric structures.

Advanced Chemical Sensing Platforms

The development of highly sensitive and selective chemical sensors is a significant area of research. nih.govnih.gov Phenanthroline derivatives are well-suited for this purpose due to their ability to form stable and often luminescent complexes with a variety of metal ions. chim.itresearchgate.net The functionalization of the phenanthroline core allows for the fine-tuning of its sensing properties. mdpi.com

Luminescent sensors, for example, can be designed based on the "antenna effect," where the phenanthroline ligand absorbs light and transfers the energy to a coordinated metal ion, which then emits light at a characteristic wavelength. mdpi.com The presence of specific analytes can either enhance or quench this luminescence, providing a detectable signal. While specific data for this compound in sensing applications is limited, the principles of sensor design using phenanthroline derivatives are well-established. The bromine substituents on the phenanthroline ring would influence the photophysical properties of its metal complexes, potentially leading to sensors with unique selectivities and sensitivities for various metal ions. rsc.org

Electrochemical sensors represent another important class of sensing platforms. nih.govelectrochemsci.org These devices measure changes in electrical properties (such as current or potential) upon the interaction of the sensor with the target analyte. Phenanthroline-based ligands can be incorporated into electrodes to selectively bind metal ions, leading to a measurable electrochemical response. chim.it The strong chelating ability of this compound for metal ions suggests its potential utility in the development of novel electrochemical sensors for the detection of heavy metals and other environmentally relevant cations.

Exploration in Molecular Signal Storage Systems

The quest for higher-density information storage has led to the exploration of molecular-level memory devices. acs.orgrsc.org The concept revolves around using molecules that can exist in two or more stable or metastable states, which can be switched by an external stimulus such as light or an electrical potential. rsc.orgnih.gov These states can then represent the "0" and "1" of binary data.

Redox-active metal complexes are promising candidates for molecular memory due to their ability to exist in multiple stable oxidation states. unige.chnih.gov Phenanthroline ligands are known to form stable complexes with a variety of redox-active metals, such as ruthenium and osmium. chim.itunige.ch The electronic properties of the phenanthroline ligand can be tuned by the introduction of substituents, which in turn influences the redox potentials of the metal complex.

While the direct use of this compound in molecular signal storage has not been extensively documented, its properties suggest potential in this area. The electron-withdrawing nature of the bromine atoms would modulate the redox properties of its metal complexes. This could lead to the development of molecular switches with specific and desirable characteristics for data storage applications. The ability to create well-defined, stable, and switchable molecular states is a key requirement for the advancement of molecular electronics, and functionalized phenanthrolines like the tetrabrominated derivative represent a promising class of compounds for further investigation in this field.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in the computational study of phenanthroline-based ligands and their metal complexes. ijcrt.orgresearchgate.net DFT methods are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with a favorable balance between computational cost and accuracy. mdpi.com

Elucidation of Electronic Structure and Molecular Orbitals (e.g., LUMO Energies)

DFT calculations are crucial for understanding the electronic makeup of 3,5,6,8-Tetrabromo-1,10-phenanthroline. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are fundamental in determining the molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.org

While specific HOMO-LUMO energy values for this compound are not detailed in the available research, studies on related phenanthroline derivatives demonstrate the impact of substituents. The introduction of electron-withdrawing groups, such as bromine, is expected to lower the energy levels of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap. semanticscholar.orgnih.gov This modification of the electronic environment directly influences the molecule's coordination properties and reactivity. nih.gov For instance, DFT studies on nickel-phenanthroline complexes show that HOMO cloud density can be distributed over various parts of the complex, while the LUMO is often located on the phenanthroline ring, indicating its electroactive nature. mdpi.com

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 1,10-Phenanthroline (B135089) (Illustrative) | -6.26 | 1.43 | 4.83 semanticscholar.org |

| [Ni(phen)₃]²⁺ Complex (Example) | -8.11 | -1.70 | 6.41 (calculated) |

| [Ni(phen)₂(H₂O)Cl]Cl Complex (Example) | -6.44 | -1.25 | 5.19 mdpi.com |

Prediction of Photophysical and Electrochemical Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict the photophysical properties of molecules, such as their UV-Vis absorption spectra. ijcrt.org These calculations can determine the energies of electronic transitions, which correspond to the absorption of light. For phenanthroline derivatives, these transitions are typically π–π* and n–π* in nature. researchgate.net The introduction of bromine atoms onto the phenanthroline core is anticipated to cause a shift in the absorption bands.

Similarly, DFT calculations can predict electrochemical properties. By analyzing the energies of the frontier orbitals, it is possible to estimate the reduction and oxidation potentials of a molecule. The LUMO energy correlates with the reduction potential (electron affinity), while the HOMO energy is related to the oxidation potential (ionization potential). uit.no Computational studies on various substituted 1,10-phenanthrolines have demonstrated the utility of DFT in understanding their complex oxidation and reduction mechanisms. researchgate.net

Analysis of Metal-Ligand Interactions and Complex Stability

This compound is primarily used as a ligand in coordination chemistry, forming complexes with various metal ions. smolecule.com DFT is a powerful method for analyzing the interactions between such ligands and metal centers. These calculations can elucidate the nature of the coordinate bond, including the contributions from electrostatic interactions, Pauli repulsion, and orbital interactions. mdpi.com

The bromine substituents on the phenanthroline ring play a significant role in modifying these interactions. By withdrawing electron density, the bromine atoms can affect the electron-donating ability of the nitrogen atoms, thereby influencing the strength and stability of the metal-ligand bond. nih.gov Computational studies on brominated BTPhen (2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline) ligands have shown that bromine substitution modifies the electronic environment of the ligating nitrogens, which in turn affects the stability and selectivity of the resulting metal complexes. nih.gov DFT can also be used to calculate the binding energies of the complexes, providing a quantitative measure of their stability. ekb.eg

Other Computational Methods (e.g., AMI Hamiltonian for Bromination Regioselectivity)

Beyond DFT, other computational methods are applied to study specific aspects of phenanthroline chemistry. One such method is the use of the Austin Model 1 (AM1) Hamiltonian, a semi-empirical quantum mechanical method, to predict the regioselectivity of electrophilic substitution reactions like bromination.

In a study on the bromination of 2,9-dibutoxy-1,10-phenanthroline, an AMI Hamiltonian calculation was used to determine the electron population on the phenanthroline core. The results of this calculation correctly predicted the positions where bromination would occur. cdnsciencepub.com Electrophilic attack is favored at sites with higher electron density. By calculating the effective charge at different positions on the aromatic rings, this method provides a theoretical rationale for the observed product distribution in chemical synthesis. cdnsciencepub.com This approach is valuable for designing synthetic routes to specifically substituted phenanthroline derivatives.

Derivatization and Post Synthetic Modification Strategies

Nucleophilic Substitution Reactions with Varied Nucleophiles

The electron-deficient nature of the 1,10-phenanthroline (B135089) ring system, further enhanced by the presence of four electron-withdrawing bromine atoms, theoretically renders the aromatic core susceptible to nucleophilic aromatic substitution (SNAr). However, the success of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. While specific studies on 3,5,6,8-tetrabromo-1,10-phenanthroline are limited, general principles of SNAr on halogenated N-heterocycles suggest that strong nucleophiles are required to displace the bromide ions.

Challenges in this approach can arise from the multiple reactive sites, potentially leading to a mixture of partially and fully substituted products. The relative reactivity of the bromine atoms at the 3, 5, 6, and 8 positions is influenced by both electronic and steric factors. The bromine atoms at the 5- and 6-positions are situated on the central pyridine (B92270) ring, while those at the 3- and 8-positions are on the outer pyridine rings, adjacent to the nitrogen atoms. This difference in electronic environment can lead to selectivity under carefully controlled conditions.

One documented challenge in the nucleophilic substitution of phenanthrolines involves reactions with organolithium reagents, where competitive addition of the organolithium reagent to the C-N double bond can occur. researchgate.net For instance, attempts to perform nucleophilic aromatic substitution on 1,10-phenanthroline with mesityllithium (B1247292) (generated from bromomesitylene and n-BuLi) resulted in a mixture of mono-substituted products, including the undesired n-butyl substituted product. researchgate.net This highlights the need for careful optimization of reagents and reaction conditions to favor the desired substitution pathway over side reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to functionalize brominated phenanthrolines.

Suzuki-Miyaura Coupling for Aryl/Alkyl Group Introduction

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for introducing aryl and alkyl groups. While direct examples for this compound are not extensively reported, studies on the related 3,8-dibromo-1,10-phenanthroline (B9566) provide valuable insights into the feasibility and potential challenges of this transformation.

For instance, the Suzuki-Miyaura coupling of 3,8-dibromo-1,10-phenanthroline with an alkynylborate complex has been successfully demonstrated to yield the corresponding disubstituted product without the polymerization issues that can plague other coupling methods like the Sonogashira reaction. nasa.govnasa.gov This success suggests that a stepwise or complete substitution on the tetrabromo-analogue is achievable.

The key to successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst, ligand, base, and solvent system to ensure efficient catalytic turnover and prevent catalyst deactivation. The inherent chelating ability of the 1,10-phenanthroline core can pose a challenge, as it can bind to the palladium center and inhibit its catalytic activity.

A hypothetical stepwise Suzuki-Miyaura coupling of this compound is outlined below, illustrating the potential for selective functionalization.

| Step | Reactant | Reagents | Potential Product |

|---|---|---|---|

| 1 | This compound | 1 eq. Arylboronic acid, Pd catalyst, Base | Mono-aryl-tribromo-1,10-phenanthroline |

| 2 | Mono-aryl-tribromo-1,10-phenanthroline | 1 eq. Arylboronic acid, Pd catalyst, Base | Di-aryl-dibromo-1,10-phenanthroline |

| 3 | Di-aryl-dibromo-1,10-phenanthroline | 1 eq. Arylboronic acid, Pd catalyst, Base | Tri-aryl-monobromo-1,10-phenanthroline |

| 4 | Tri-aryl-monobromo-1,10-phenanthroline | 1 eq. Arylboronic acid, Pd catalyst, Base | Tetra-aryl-1,10-phenanthroline |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and a copper co-catalyst, is a primary method for synthesizing alkynyl-substituted aromatic compounds. The derivatization of brominated phenanthrolines with alkynyl groups is of significant interest for the construction of conjugated materials with unique photophysical properties.

Research on 3,8-dibromo-1,10-phenanthroline has shown that direct Sonogashira coupling with bifunctional alkynes can lead to polymerization. nasa.gov However, coupling with a mono-functional alkyne, such as a TMS-protected acetylene, followed by deprotection, can provide the corresponding diethynyl-phenanthroline. nasa.gov This suggests that a sequential approach would be necessary for the controlled functionalization of this compound.

An alternative Suzuki-Miyaura type coupling of an in situ generated alkynylborate has been shown to be a more efficient method for producing alkynyl-substituted phenanthrolines, avoiding the polymerization issues associated with the traditional Sonogashira protocol. nasa.govnasa.gov

The table below outlines a potential stepwise Sonogashira coupling strategy for this compound.

| Step | Reactant | Reagents | Potential Product |

|---|---|---|---|

| 1 | This compound | 1 eq. Terminal alkyne, Pd/Cu catalyst, Base | Mono-alkynyl-tribromo-1,10-phenanthroline |

| 2 | Mono-alkynyl-tribromo-1,10-phenanthroline | 1 eq. Terminal alkyne, Pd/Cu catalyst, Base | Di-alkynyl-dibromo-1,10-phenanthroline |

| 3 | Di-alkynyl-dibromo-1,10-phenanthroline | 1 eq. Terminal alkyne, Pd/Cu catalyst, Base | Tri-alkynyl-monobromo-1,10-phenanthroline |

| 4 | Tri-alkynyl-monobromo-1,10-phenanthroline | 1 eq. Terminal alkyne, Pd/Cu catalyst, Base | Tetra-alkynyl-1,10-phenanthroline |

Strategies to Overcome Catalyst Deactivation via Chelation

A significant challenge in the transition metal-catalyzed cross-coupling of 1,10-phenanthroline derivatives is the potential for the substrate or product to act as a chelating ligand for the metal catalyst, leading to catalyst deactivation. The two nitrogen atoms of the phenanthroline core can form a stable complex with the palladium center, inhibiting its ability to participate in the catalytic cycle.

Several strategies can be employed to mitigate this issue:

Use of strongly coordinating ancillary ligands: Ligands that bind strongly to the palladium center can compete with the phenanthroline substrate/product, preventing the formation of an inactive catalyst complex. Bulky phosphine (B1218219) ligands are often employed for this purpose.

Higher catalyst loading: Increasing the concentration of the catalyst can compensate for the portion that is deactivated by chelation. However, this approach is less cost-effective and can lead to higher levels of metal contamination in the final product.

Optimization of reaction conditions: Temperature, solvent, and the choice of base can all influence the equilibrium between the active catalyst and the deactivated chelated species. Running reactions at higher temperatures can sometimes favor the dissociation of the phenanthroline from the palladium center.

Use of palladium(II) pre-catalysts with bidentate ligands: Utilizing palladium(II) pre-catalysts that are already coordinated to bidentate ligands can help to stabilize the active catalytic species and prevent unwanted chelation by the phenanthroline substrate. nih.gov In some cases, 1,10-phenanthroline itself can be used as a ligand to stabilize the palladium catalyst and prevent its precipitation, leading to improved reaction efficiency. nih.gov

Halogen-Lithium Exchange for Further Functionalization

Halogen-lithium exchange is a powerful method for converting aryl halides into highly reactive organolithium species, which can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. This technique is particularly useful for the functionalization of positions that are not easily accessible through other means.

The application of halogen-lithium exchange to this compound offers the potential for regioselective functionalization, as the rate of exchange can be influenced by the electronic and steric environment of the bromine atoms. Generally, the rate of halogen-lithium exchange follows the trend I > Br > Cl. For a polybrominated system, the selectivity of the exchange is governed by factors such as the acidity of the resulting carbanion and the potential for chelation to direct the lithiation.

In a related system, the regioselectivity of bromine-lithium exchange in 4,6,7,9-tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine was found to be controlled by the conjugation of the dimethylamino groups with the aromatic core. uni-regensburg.de This suggests that the electronic properties of the 1,10-phenanthroline ring system will play a crucial role in determining the site of initial lithiation. The positions ortho to the nitrogen atoms (3 and 8) might be expected to undergo exchange preferentially due to the inductive effect of the nitrogen and potential for coordination of the organolithium reagent. However, steric hindrance could also play a significant role.

A successful halogen-lithium exchange on this compound would open up a wide array of subsequent functionalization reactions, as depicted in the following table.

| Reactant | Reagents | Intermediate | Electrophile (E+) | Final Product |

|---|---|---|---|---|

| This compound | n-BuLi or t-BuLi | Lithio-tribromo-1,10-phenanthroline | CO₂ | Carboxy-tribromo-1,10-phenanthroline |

| This compound | n-BuLi or t-BuLi | Lithio-tribromo-1,10-phenanthroline | DMF | Formyl-tribromo-1,10-phenanthroline |

| This compound | n-BuLi or t-BuLi | Lithio-tribromo-1,10-phenanthroline | R-X (Alkyl halide) | Alkyl-tribromo-1,10-phenanthroline |

| This compound | n-BuLi or t-BuLi | Lithio-tribromo-1,10-phenanthroline | B(OR)₃ | Boronic ester of tribromo-1,10-phenanthroline |

Comparative Analysis with Other Halogenated 1,10 Phenanthroline Derivatives

Structure-Property Relationships Across Dibromo and Tribromo Analogues

The introduction of bromine atoms, which are strongly electron-withdrawing, significantly influences the electronic landscape of the 1,10-phenanthroline (B135089) ring system. In dibromo- and tribromo-1,10-phenanthroline derivatives, the position and number of bromine substituents dictate the extent of these electronic modifications and introduce steric factors that affect molecular geometry and intermolecular interactions.

A notable example for comparison is 3,8-Dibromo-1,10-phenanthroline (B9566) . Computational studies on 3,8-disubstituted phenanthrolines have shown that the nature of the substituent significantly impacts the molecular geometry and electronic properties. researchgate.net While aromatic substituents at these positions tend to twist out of the plane of the phenanthroline core due to steric hindrance, the smaller size of bromine atoms relative to larger aromatic groups means this distortion is less pronounced. researchgate.net However, the primary influence of the bromine atoms is electronic. Their inductive electron-withdrawing effect decreases the electron density of the aromatic system, which in turn affects the ligand's ability to donate electron density to a metal center. This modification of the ligand's electronic properties has a direct impact on the redox potential of its metal complexes. researchgate.net

For tribromo analogues, such as 3,5,8-Tribromo-1,10-phenanthroline (B12578022) , the electronic effects are further amplified. The addition of a third bromine atom further depletes the electron density of the phenanthroline core. Spectroscopic data, specifically 1H NMR, reveals the extent of this electron withdrawal. A comparison of the chemical shifts for the protons on the phenanthroline ring shows a downfield shift with increasing bromination, indicative of a more electron-poor system.

Table 1: Comparative 1H NMR Chemical Shifts (ppm) of Brominated 1,10-Phenanthroline Derivatives

| Position | 1,10-Phenanthroline | 3,5,8-Tribromo-1,10-phenanthroline | 3,5,6,8-Tetrabromo-1,10-phenanthroline |

|---|---|---|---|

| H-2, H-9 | 9.18 | 9.34 (d) | 9.19 (d) |

| H-3, H-8 | 8.20 | - | - |

| H-4, H-7 | 7.58 | 8.94 (s) | 8.92 (d) |

| H-5, H-6 | - | 9.42 (s) | - |

Note: Data for unsubstituted and tetrabrominated compounds are presented for comparative purposes. The complexity of spectra can vary. Values are approximate and based on available literature data.